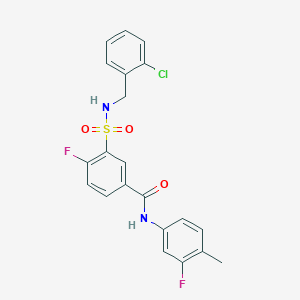

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

Description

This compound features a benzamide core substituted at position 3 with a sulfamoyl group linked to a 2-chlorobenzyl moiety and at position 4 with a fluorine atom. The amide nitrogen is bonded to a 3-fluoro-4-methylphenyl group. Such structural attributes are characteristic of bioactive molecules, where sulfamoyl groups often enhance binding to biological targets, and fluorination improves metabolic stability and lipophilicity.

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N2O3S/c1-13-6-8-16(11-19(13)24)26-21(27)14-7-9-18(23)20(10-14)30(28,29)25-12-15-4-2-3-5-17(15)22/h2-11,25H,12H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPAXOBRVDPQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy, and relevant case studies.

- Molecular Formula : C21H17ClF2N2O3S

- Molecular Weight : 450.88 g/mol

- IUPAC Name : 3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

The compound's biological activity primarily stems from its sulfonamide moiety, which is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the presence of fluorine atoms enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, potentially leading to increased efficacy against target cells.

Biological Activity Overview

-

Antimicrobial Activity :

- Sulfonamides have historically been effective against various bacterial infections. The specific structural modifications in this compound may enhance its antibacterial spectrum compared to traditional sulfonamides.

- Studies indicate that similar compounds exhibit significant activity against gram-positive and gram-negative bacteria, suggesting that this compound may also possess similar properties.

- Anticancer Properties :

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | Efficacy Level | Reference |

|---|---|---|---|

| Antibacterial | Sulfonamide | Moderate to High | |

| Anticancer | Benzamide Derivative | High (in vitro) | |

| Enzyme Inhibition | Dihydropteroate Synthase | Significant |

Case Study: Anticancer Activity

A study involving a related benzamide derivative demonstrated that compounds with similar structures exhibited significant inhibition of RET kinase activity. This inhibition was associated with reduced cell proliferation in cancer cell lines expressing RET mutations . The implications for this compound suggest potential applications in targeted cancer therapies.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. A study highlighted the synthesis of benzamide derivatives that exhibited significant antiproliferative activity against human cancer cells, suggesting that modifications to the benzamide structure can enhance efficacy against tumors .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in cancer progression. Research on benzamide derivatives has indicated their ability to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation, making them candidates for further development as anticancer agents .

Antibacterial Properties

Compounds containing sulfonamide groups are traditionally known for their antibacterial properties. The sulfonamide moiety in this compound may provide similar activity, making it a candidate for research into new antibacterial agents. Studies on related compounds have demonstrated their effectiveness against various bacterial strains, indicating a potential application in treating bacterial infections .

Case Study 1: Synthesis and Evaluation of Benzamide Derivatives

A comprehensive study synthesized several benzamide derivatives, including those structurally similar to the target compound. These derivatives were evaluated for their biological activity against cancer cell lines and showed promising results, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study 2: Structure-Activity Relationship Studies

Research focused on the structure-activity relationships (SAR) of benzamide derivatives has revealed insights into how modifications to the chemical structure affect biological activity. The introduction of halogen atoms and varying substituents has been shown to significantly alter the potency of these compounds against specific targets, highlighting the importance of molecular design in drug development .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Substitutions

Key Compounds :

5f () : (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide

- Substituents : 4-Fluoro, sulfamoyl linked to 2-oxotetrahydrofuran-3-yl.

- Properties : Melting point 236–237°C, [α]D = +10.6°, indicative of crystallinity and chirality.

- Comparison : The 2-oxotetrahydrofuran group introduces a cyclic ether, enhancing hydrogen-bonding capacity compared to the target’s 2-chlorobenzyl group.

LMM5 () : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

Data Table :

Fluorinated Benzamide Derivatives

Key Compounds :

5g () : (S)-3-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide

- 12a (): 2-(2-Chloro-acetylamino)-4-fluoro-N-(2-morpholin-4-yl-ethyl)-benzamide Substituents: Morpholinyl-ethyl, chloroacetylamino. Properties: Enhanced solubility due to morpholine’s basic nitrogen. Comparison: The morpholinyl group increases hydrophilicity, contrasting with the target’s hydrophobic 4-methylphenyl group.

Data Table :

Chlorinated and Heterocyclic Analogues

Key Compounds :

- 51 (): 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide Substituents: Benzylthio, triazine ring, 4-methylphenyl. Properties: Melting point 266–268°C, suggesting high thermal stability.

54 () : 4-Benzylthio-2-chloro-5-{N-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide

Data Table :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide, and how can purity be ensured?

- The synthesis typically involves sequential sulfamoylation and benzamide coupling reactions. Key steps include:

- Sulfamoylation : Reacting 4-fluoro-3-sulfamoylbenzoic acid derivatives with 2-chlorobenzylamine under anhydrous conditions (e.g., DMF, 60°C).

- Benzamide formation : Coupling the intermediate with 3-fluoro-4-methylaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .

Q. What analytical techniques are recommended for structural characterization?

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., Bruker D8 Venture) at 173 K resolves bond lengths (mean σ = 0.003 Å) and confirms stereochemistry. SHELX software (SHELXL-2018) refines disordered regions, particularly in the sulfamoyl group .

- NMR spectroscopy : ¹⁹F NMR (470 MHz, DMSO-d₆) identifies fluorine environments (δ = -112 ppm for benzamide fluorine; -118 ppm for sulfamoyl fluorine) .

Q. How should solubility and formulation be optimized for in vitro assays?

- Solubility : The compound is sparingly soluble in aqueous buffers (e.g., <1 mg/mL in PBS). Use DMSO stock solutions (125 mg/mL) and dilute in co-solvents like PEG300 (40%) + Tween80 (5%) for cell-based assays. Avoid prolonged storage in solution due to hydrolysis risks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored using analogs of this compound?

- Key modifications : Compare activity of analogs like:

- N-[(3-chlorophenyl)sulfamoyl]-4-methyl derivatives : Assess impact of methyl substitution on bioavailability.

- Fluorine-free analogs : Evaluate role of fluorine in target binding via IC₅₀ shifts in kinase inhibition assays .

Q. How to resolve contradictions in reported biological activity data across studies?

- Case example : Discrepancies in NFAT inhibition (IC₅₀ = 50 nM vs. 200 nM) may arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 10 µM) in kinase assays.

- Cell lines : Use isogenic cell models (e.g., HEK293T vs. Jurkat) to control for off-target effects .

Q. What experimental designs are effective for studying target engagement in vivo?

- Pharmacodynamic markers : Monitor phosphorylation of downstream targets (e.g., NFATc1) via Western blot in murine xenograft models.

- Dosing : Administer 10 mg/kg (IP) in 10% DMSO/saline, with plasma stability assessed via LC-MS/MS over 24h .

Q. How can computational modeling predict off-target interactions?

- Approach : Perform ensemble docking (Schrödinger Glide) against a panel of 500 kinases. Prioritize hits with ΔG < -8 kcal/mol. Validate with thermal shift assays (TSA) to detect binding-induced protein stabilization .

Q. What challenges arise in crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.